PRX-07034 hydrochloride

Description

Properties

IUPAC Name |

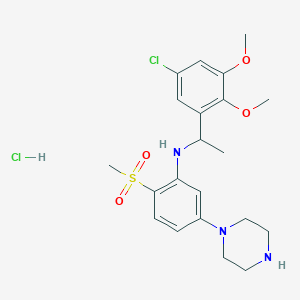

N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILCQJJJAFRKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029352 | |

| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903580-39-2 | |

| Record name | PRX-07034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRX-07034 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRX-07034 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PRX-07034 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX-07034 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. PRX-07034 was under development for the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia, as well as obesity.[1]

Core Mechanism of Action: Selective 5-HT6 Receptor Antagonism

The primary mechanism of action of PRX-07034 is its high-affinity binding to and blockade of the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] By antagonizing this receptor, PRX-07034 modulates downstream signaling pathways, leading to pro-cognitive effects.

Quantitative Data Presentation

The binding affinity and functional potency of PRX-07034 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of PRX-07034 for the 5-HT6 Receptor

| Parameter | Value (nM) |

| Ki | 4 - 8 |

Data sourced from multiple studies.

Table 2: Functional Antagonist Activity (IC50) of PRX-07034

| Parameter | Value (nM) |

| IC50 | 19 |

This value represents the concentration of PRX-07034 required to inhibit 50% of the maximal response in a functional assay.

Table 3: Selectivity Profile of PRX-07034

PRX-07034 exhibits high selectivity for the 5-HT6 receptor over a wide range of other receptors, ion channels, and transporters.[3]

| Target | Ki (nM) |

| 5-HT6 | 4 - 8 |

| Dopamine D3 | 71 |

| 5-HT1B | 260 |

| 5-HT1A | 420 |

| Opioid μ | 450 |

| Histamine H2 | 640 |

| 5-HT1D | 2,800 |

PRX-07034 has shown over 100-fold selectivity for the 5-HT6 receptor compared to 68 other GPCRs, ion channels, and transporters.[3]

Signaling Pathways

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor leads to an increase in intracellular cyclic AMP (cAMP). PRX-07034, as an antagonist, blocks this signaling cascade.

Antagonism of the 5-HT6 receptor by PRX-07034 is believed to enhance cognitive function through the modulation of other neurotransmitter systems. Blockade of 5-HT6 receptors leads to a disinhibition of GABAergic interneurons, which in turn increases the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory, such as the hippocampus and cortex.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PRX-07034.

Radioligand Binding Assay for 5-HT6 Receptor

This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Materials:

-

HEK293 cell membranes expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (lysergic acid diethylamide).

-

Non-specific binding control: Methiothepin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Test compound: this compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with a range of PRX-07034 concentrations.

-

Reagent Addition:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.

-

Non-specific Binding: Add 50 µL of 10 µM Methiothepin, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.[4]

-

Competition Binding: Add 50 µL of PRX-07034 at various concentrations, 50 µL of [3H]-LSD, and 100 µL of the membrane suspension.[4]

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.[5]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[4]

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[4]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PRX-07034 to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of PRX-07034 to antagonize the 5-HT6 receptor-mediated increase in intracellular cAMP.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

5-HT (serotonin) as the agonist.

-

Forskolin (optional, to amplify the cAMP signal).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well plates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Plating: Seed the 5-HT6 receptor-expressing HEK293 cells into 384-well plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of PRX-07034.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of PRX-07034 for a defined period.

-

Stimulate the cells with a fixed concentration of 5-HT (typically the EC80).

-

Incubate for a specified time to allow for cAMP production.

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the log concentration of PRX-07034 to generate a dose-response curve and determine the IC50 value for the antagonist.

Delayed Spontaneous Alternation Test in Rats

This behavioral assay assesses spatial working memory, a cognitive domain enhanced by PRX-07034.[6]

Apparatus:

-

A T-maze or Y-maze with a starting arm and two goal arms.[7]

Procedure:

-

Habituation: Allow the rats to explore the maze freely for a period before testing to reduce novelty-induced stress.

-

Forced Trial: Place the rat in the starting arm and force it to enter one of the goal arms (e.g., by blocking the other arm). The rat is then removed from the maze.

-

Delay Interval: A specific delay period is introduced between the forced trial and the choice trial.

-

Choice Trial: After the delay, place the rat back in the starting arm with both goal arms now accessible.

-

Scoring: Record which arm the rat enters. A correct choice is entering the arm not visited during the forced trial (alternation). An incorrect choice is re-entering the same arm.

-

Drug Administration: Administer PRX-07034 (e.g., 0.1, 1, or 3 mg/kg, i.p.) 30 minutes prior to the testing session.[6]

-

Data Analysis: Calculate the percentage of spontaneous alternation for each treatment group. An increase in the percentage of alternation indicates an improvement in spatial working memory.

Pharmacokinetics and Clinical Development

Preclinical studies have shown that PRX-07034 has good brain penetration.[8] Phase I clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of PRX-07034 in healthy volunteers.[9] A multiple ascending dose Phase 1 trial was also initiated in obese adults.[4] However, the development of PRX-07034 was halted due to financial issues faced by the developing company, and the compound was subsequently auctioned.[1]

Conclusion

This compound is a potent and highly selective 5-HT6 receptor antagonist with a well-defined mechanism of action. Its ability to block the 5-HT6 receptor and subsequently modulate cholinergic and glutamatergic neurotransmission provides a strong rationale for its potential therapeutic use in cognitive disorders. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the pharmacology of PRX-07034 and the broader field of 5-HT6 receptor antagonism.

References

- 1. PRX-07034 - Wikipedia [en.wikipedia.org]

- 2. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EPIX Pharmaceuticals Initiates Phase 1 Multiple Ascending Dose Clinical Trial Of PRX-07034 In Obesity - BioSpace [biospace.com]

- 5. mdpi.com [mdpi.com]

- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Delayed Alternation Task for the Study of Spatial Working and Long Term Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predix Pharmaceuticals Initiates Phase I Trial Of PRX-07034 - BioSpace [biospace.com]

PRX-07034 Hydrochloride: A Technical Overview of its 5-HT6 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PRX-07034 hydrochloride for the 5-HT6 receptor. It includes quantitative binding data, detailed experimental methodologies, and diagrams of associated signaling pathways and experimental workflows. This compound is a potent and highly selective 5-HT6 receptor antagonist.[1][2][3] The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a key target for therapeutic intervention in cognitive disorders.[4][5] Antagonists of this receptor have been shown to have pro-cognitive effects.[4][6][7]

Quantitative Binding Affinity Data

This compound demonstrates a high affinity for the 5-HT6 receptor. The following table summarizes its key binding and functional parameters.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 4-8 nM | 5-HT6 | Human | [1][2][3] |

| IC50 | 19 nM | 5-HT6 | Human | [1][8][9][10] |

Selectivity Profile

A key attribute of this compound is its high selectivity for the 5-HT6 receptor over other serotonin (B10506) receptor subtypes and a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2][3] This selectivity minimizes off-target effects, a crucial aspect of drug development.

| Receptor/Target | Ki (nM) | IC50 (µM) | Reference |

| Dopamine D3 | 71 | 4.8 | [1][2][3] |

| 5-HT1B | 260 | - | [1][2][3] |

| 5-HT1A | 420 | - | [1] |

| Opioid μ | 450 | - | [1] |

| Histamine H2 | 640 | - | [1] |

| 5-HT1D | 2800 | - | [1] |

| 5-HT2A | - | 2.5 | [1] |

| 5-HT2B | - | 2.5 | [1] |

| 5-HT2C | - | 3.7 | [1] |

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves standard pharmacological assays.

Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.

Objective: To determine the affinity of this compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membranes from cells expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-lysergic acid diethylamide ([3H]-LSD).[11]

-

Test Compound: this compound.

-

Non-specific binding control: Methiothepin (10 µM).[11]

-

Binding Buffer.[11]

-

Wash Buffer.[11]

-

Glass fiber filters.[11]

-

Scintillation cocktail.[11]

Procedure:

-

Membrane Preparation: Cell membranes expressing the 5-HT6 receptor are homogenized in an ice-cold binding buffer. The protein concentration is determined using a method such as the Bradford assay.[11]

-

Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions:[11]

-

Total Binding: Contains the radioligand and the cell membranes.

-

Non-specific Binding: Contains the radioligand, cell membranes, and a high concentration of an unlabeled ligand (e.g., methiothepin) to saturate all receptor sites.

-

Competitive Binding: Contains the radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated, typically at 37°C for 60 minutes, to allow the binding to reach equilibrium.[11]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.[11]

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

Functional Antagonist Assay (cAMP Production)

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by a 5-HT6 receptor agonist.

Objective: To determine the functional antagonist activity (IC50) of this compound at the 5-HT6 receptor.

Materials:

-

HEK-293 cells transfected with the human 5-HT6 receptor.[3][10]

-

5-HT6 receptor agonist (e.g., serotonin).

-

This compound.

-

cAMP assay kit.

Procedure:

-

Cell Culture: Transfected HEK-293 cells are cultured to an appropriate density.

-

Assay Setup: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a 5-HT6 agonist is added to stimulate cAMP production.

-

cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit.

-

Data Analysis: The antagonist activity of this compound is determined by its ability to reduce the agonist-stimulated cAMP production. The IC50 value is calculated from the resulting dose-response curve. PRX-07034 demonstrated antagonist activity with an IC50 of 19 nM and did not show any agonist activity up to 10 µM.[3][10]

Mandatory Visualizations

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[4][6] However, it can also engage in other signaling pathways.[4][5]

Caption: Overview of the canonical and alternative 5-HT6 receptor signaling pathways.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki of an unlabeled compound.

Caption: Step-by-step workflow of a competitive radioligand binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 5-HT6 Antagonist | MCE [medchemexpress.cn]

- 9. glpbio.cn [glpbio.cn]

- 10. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

PRX-07034 Hydrochloride: A Technical Guide to Its In Vitro Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity (Ki) and functional activity (IC50) of PRX-07034 hydrochloride, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist.[1][2][3][4] The data herein is compiled from preclinical studies to support further research and development in cognitive disorders and other therapeutic areas.[5][6]

Quantitative Pharmacological Data

PRX-07034 demonstrates high affinity and potent antagonist activity at the human 5-HT6 receptor.[6][7][8] Its selectivity has been evaluated against a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][7][8]

Table 1: Primary Target Affinity and Potency

| Parameter | Receptor | Value (nM) |

| Ki | 5-HT6 | 4 - 8 |

| IC50 | 5-HT6 | 19 |

-

Ki (Inhibition Constant): Represents the binding affinity of PRX-07034 to the 5-HT6 receptor. The low nanomolar range indicates a very high affinity.[1][2][3][7][8]

-

IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of PRX-07034 required to inhibit 50% of the maximal response in a functional assay, confirming its antagonist activity.[1][2][3][7][8]

Table 2: Selectivity Profile (Binding Affinity - Ki)

| Receptor Subtype | Ki (nM) |

| Dopamine D3 | 71 |

| 5-HT1B | 260 |

| 5-HT1A | 420 |

| Opioid μ | 450 |

| Histamine H2 | 640 |

| 5-HT2A | 2500 |

| 5-HT2B | 2500 |

| 5-HT1D | 2800 |

| 5-HT2C | 3700 |

| Data compiled from multiple sources indicating at least 100-fold selectivity for the 5-HT6 receptor over 68 other targets, with the notable exceptions listed above.[1][3][7][8] |

Table 3: Off-Target Functional Activity

| Receptor | Activity Type | Value (µM) |

| Dopamine D3 | Antagonist (IC50) | 4.8 |

| Opioid μ | Agonist (EC50) | 19 |

| These values demonstrate significantly lower functional activity at these off-target receptors compared to the primary 5-HT6 target.[1][7] |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional potency of PRX-07034.

Radioligand Binding Assay (for Ki Determination)

Binding affinity was assessed using competitive radioligand binding assays with membranes from cells expressing the target receptor.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells transfected with the human 5-HT6 receptor.[6][7][8]

-

Radioligand: A specific, high-affinity radiolabeled ligand for the 5-HT6 receptor (e.g., [³H]-LSD or [¹²⁵I]-SB-258585) is used at a concentration near its Kd value.

-

Competitor: this compound is added in increasing concentrations.

-

Procedure:

-

Receptor-containing membranes are incubated with the radioligand and varying concentrations of PRX-07034.

-

The mixture is allowed to reach equilibrium.

-

The bound and free radioligand are separated via rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value, which is the concentration of PRX-07034 that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay (for IC50 Determination)

The functional antagonist activity of PRX-07034 was determined by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.[6][7][8] The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha-subunit.

-

Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.[6][7][8]

-

Agonist: A known 5-HT6 receptor agonist (e.g., Serotonin) is used to stimulate cAMP production.

-

Procedure:

-

Transfected cells are plated and incubated.

-

Cells are pre-incubated with varying concentrations of PRX-07034.

-

The 5-HT6 agonist is added to stimulate the receptor, leading to the activation of adenylyl cyclase and production of cAMP.

-

After a specific incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis: The concentration-response curve for PRX-07034 inhibiting the agonist-induced cAMP production is plotted. Non-linear regression is used to calculate the IC50 value, which is the concentration of PRX-07034 that produces a 50% inhibition of the agonist's effect.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and the relevant signaling pathway.

Caption: General experimental workflows for Ki and IC50 determination.

Caption: Antagonism of the 5-HT6 receptor signaling pathway by PRX-07034.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PRX 07034 | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 4. glpbio.cn [glpbio.cn]

- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

PRX-07034 Hydrochloride: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX-07034 hydrochloride is a potent and selective 5-HT6 receptor antagonist that has demonstrated significant potential in preclinical research for enhancing cognitive functions, specifically working memory and cognitive flexibility.[1][2] The 5-HT6 receptor, expressed almost exclusively in the central nervous system, particularly in brain regions associated with learning and memory, has emerged as a promising target for the treatment of cognitive deficits observed in disorders such as Alzheimer's disease and schizophrenia.[3][4] Blockade of this receptor has been shown to modulate multiple neurotransmitter systems, including cholinergic, glutamatergic, dopaminergic, and noradrenergic pathways, which are crucial for cognitive processes.[3][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound to support ongoing research and development in the field of cognitive enhancement.

Pharmacological Profile

PRX-07034 is characterized by its high affinity and selectivity for the 5-HT6 receptor.[1][5] In vitro studies have quantified its binding affinity (Ki) and functional antagonist activity (IC50), demonstrating its potency.[1][5] Its selectivity has been established through screening against a wide panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][5]

Binding Affinity and Functional Activity

The following tables summarize the in vitro binding and functional activity of this compound.

| Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference(s) |

| 5-HT6 | 4-8 | [1][5] |

| 5-HT1A | 420 | [6] |

| 5-HT1B | 260 | [5] |

| 5-HT1D | 2,800 | [6] |

| Dopamine D3 | 71 | [5] |

| Histamine H2 | 640 | [6] |

| Opioid μ | 450 | [6] |

| Data presented as nM. Lower values indicate higher affinity. |

| Receptor | Functional Activity (IC50/EC50) [nM] | Type of Activity | Reference(s) |

| 5-HT6 | 19 | Antagonist | [1][5] |

| 5-HT2A | 2,500 | Antagonist | [6] |

| 5-HT2B | 2,500 | Antagonist | [6] |

| 5-HT2C | 3,700 | Antagonist | [6] |

| Dopamine D3 | 4,800 | Antagonist | [6] |

| Opioid μ | 19,000 | Agonist | [6] |

| Data presented as nM. IC50 represents the concentration for 50% inhibition, while EC50 represents the concentration for 50% maximal effect. |

Preclinical Efficacy in Cognitive Models

Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of PRX-07034. The primary assays used were the delayed spontaneous alternation and the place-response switch tests, which assess working memory and cognitive flexibility, respectively.[1][5]

In Vivo Efficacy Data

| Animal Model | Test | Doses (mg/kg, i.p.) | Outcome | Reference(s) |

| Male Long-Evans Rats | Delayed Spontaneous Alternation | 0.1, 1, 3 | 1 and 3 mg/kg significantly enhanced alternation. | [1][5] |

| Male Long-Evans Rats | Place-Response Switch Test | 1, 3 | 1 and 3 mg/kg enhanced switching between strategies. | [1][5] |

Mechanism of Action

The cognitive-enhancing effects of 5-HT6 receptor antagonists like PRX-07034 are believed to be mediated through the modulation of several key neurotransmitter systems. Blockade of 5-HT6 receptors can lead to a decrease in GABAergic inhibition, which in turn disinhibits the release of acetylcholine (B1216132) and glutamate, both critical for learning and memory.[7] This modulation is thought to enhance synaptic plasticity.[7]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below for replication and further investigation.

Delayed Spontaneous Alternation Task

This task assesses spatial working memory.

Place-Response Switch Test

This test evaluates cognitive flexibility by assessing the ability to switch between two different learned strategies.

Clinical Research

PRX-07034 entered Phase I clinical trials for the treatment of obesity and cognitive impairment.[2] Publicly available information indicates that the drug was highly selective and well-tolerated with no adverse effects reported in these early trials.[8] However, detailed quantitative data from these studies, including human pharmacokinetics and maximum tolerated dose, have not been published. The development of PRX-07034 was discontinued (B1498344) due to financial constraints of the developing company, Epix Pharmaceuticals.[9] No Phase II clinical trials have been reported.[8]

Conclusion

This compound remains a valuable research tool for investigating the role of the 5-HT6 receptor in cognitive processes. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models, provide a strong foundation for further studies into the therapeutic potential of 5-HT6 receptor antagonism for cognitive disorders. The detailed experimental protocols and pharmacological data presented in this guide are intended to facilitate the design of future research aimed at elucidating the mechanisms underlying cognitive enhancement and exploring the potential of similar compounds.

References

- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. EPIX Pharmaceuticals Announces Findings From Obesity And Cognitive Impairment Studies At Society For Neuroscience Meeting - BioSpace [biospace.com]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRX-07034 - Wikipedia [en.wikipedia.org]

PRX-07034 Hydrochloride: A Technical Guide on its Role in Working Memory Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX-07034 hydrochloride is a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that has been investigated for its potential to enhance working memory and cognitive flexibility. Preclinical studies have demonstrated its efficacy in animal models of cognition, suggesting a potential therapeutic role in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to the study of PRX-07034 in the context of working memory. While Phase I clinical trials were initiated, detailed results are not publicly available, a status likely linked to the halt in its development following the dissolution of Epix Pharmaceuticals.

Introduction: The Rationale for 5-HT6 Receptor Antagonism in Working Memory

The 5-HT6 receptor is a G-protein coupled receptor predominantly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.[1] Evidence suggests that antagonism of the 5-HT6 receptor can modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are known to play crucial roles in cognitive processes.[2] The therapeutic potential of 5-HT6 receptor antagonists in treating cognitive deficits has been an area of active research.[2] PRX-07034 emerged as a promising candidate due to its high potency and selectivity for the 5-HT6 receptor.[1][2]

Caption: Rationale for targeting the 5-HT6 receptor.

Mechanism of Action: Signaling Pathways

PRX-07034 acts as an antagonist at the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase via the Gαs protein. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the 5-HT6 receptor, PRX-07034 reduces the production of cAMP. Downstream of cAMP, this signaling cascade involves the activation of Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). CREB is a transcription factor that plays a pivotal role in synaptic plasticity and long-term memory formation. The antagonistic action of PRX-07034 is therefore hypothesized to modulate these signaling pathways, ultimately leading to improved cognitive function.

Caption: 5-HT6 Receptor Signaling Pathway.

Preclinical Data

In Vitro Pharmacology

PRX-07034 demonstrates high potency and selectivity for the human 5-HT6 receptor. Radioligand binding assays have determined its binding affinity (Ki), and functional assays have been used to measure its antagonist activity (IC50) in blocking cAMP production.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 4-8 nM | Radioligand Binding | [1][2] |

| Antagonist Activity (IC50) | 19 nM | cAMP Production Assay | [1][2] |

Receptor Selectivity Profile:

PRX-07034 exhibits high selectivity for the 5-HT6 receptor over a panel of other G-protein coupled receptors, ion channels, and transporters.

| Receptor/Transporter | Binding Affinity (Ki) | Reference |

| 5-HT6 | 4-8 nM | [1][2] |

| Dopamine D3 | 71 nM | [1][2] |

| 5-HT1B | 260 nM | [1][2] |

| 5-HT1A | 420 nM | [3] |

| Opioid μ | 450 nM | [3] |

| Histamine H2 | 640 nM | [3] |

| 5-HT1D | 2.8 μM | [3] |

| Over 60 other receptors, ion channels, and transporters | >100-fold selectivity | [1][2] |

In Vivo Efficacy in Working Memory Models

The primary preclinical evidence for the pro-cognitive effects of PRX-07034 comes from studies in rats using the delayed spontaneous alternation task, a measure of spatial working memory.

| Dose (mg/kg, i.p.) | Effect on Delayed Spontaneous Alternation | Reference |

| 0.1 | No significant effect | [1][2] |

| 1 | Significantly enhanced alternation | [1][2] |

| 3 | Significantly enhanced alternation | [1][2] |

In addition to working memory, PRX-07034 was also shown to enhance cognitive flexibility in a place-response switch test in rats.[1][2]

Preclinical Pharmacokinetics

Limited pharmacokinetic data is available from the preclinical studies.

| Parameter | Value | Species | Dose | Reference |

| Brain:Serum Ratio | 0.1:1 | Rat | 3 mg/kg | [4] |

Clinical Trials

Epix Pharmaceuticals initiated a Phase I clinical program for PRX-07034. However, detailed results from these studies have not been formally published, and the development of the compound was halted. The information available is based on company press releases.

| Trial Phase | Study Design | Population | Endpoints | Status | Reference |

| Phase I | Single Ascending Dose | Healthy Adult Volunteers | Safety, Tolerability, Pharmacokinetics | Initiated | [5] |

| Phase I | Multiple Ascending Dose (28 days) | Healthy Obese Adults (BMI 30-42 kg/m2 ) | Safety, Tolerability, Pharmacokinetics, Pharmacodynamics | Initiated | [1][6] |

Experimental Protocols

cAMP Production Assay (In Vitro)

This assay quantifies the antagonist activity of PRX-07034 at the 5-HT6 receptor.

-

Cell Culture: HEK-293 cells stably transfected with the human 5-HT6 receptor are cultured in appropriate media.

-

Compound Incubation: Cells are plated in multi-well plates and incubated with varying concentrations of PRX-07034.

-

Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration of PRX-07034 that inhibits 50% of the agonist-induced cAMP production (IC50) is calculated.

Delayed Spontaneous Alternation Task (In Vivo)

This behavioral task assesses spatial working memory in rodents.

-

Apparatus: A T-maze or Y-maze with three identical arms.

-

Procedure:

-

Forced Choice Trial: The rat is placed in the start arm and forced to enter one of the goal arms (the other is blocked).

-

Delay: The rat is removed from the maze for a specified delay period.

-

Free Choice Trial: The rat is returned to the start arm, and both goal arms are now open.

-

-

Measurement: A correct alternation is recorded if the rat enters the previously unvisited arm. The percentage of correct alternations over multiple trials is calculated.

-

Drug Administration: PRX-07034 or vehicle is administered intraperitoneally (i.p.) a set time (e.g., 30 minutes) before the start of the task.[2]

Caption: Preclinical to Clinical Workflow for PRX-07034.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT6 receptor antagonist with demonstrated pro-cognitive effects in preclinical models of working memory. The mechanism of action is understood to involve the modulation of the cAMP signaling pathway in key brain regions. While the compound progressed to Phase I clinical trials, the lack of publicly available detailed results and the cessation of its development program leave its potential in human cognitive disorders unconfirmed. The preclinical data, however, remain valuable for the continued exploration of 5-HT6 receptor antagonism as a therapeutic strategy for enhancing working memory.

References

- 1. EPIX Pharmaceuticals Initiates Phase 1 Multiple Ascending Dose Clinical Trial Of PRX-07034 In Obesity - BioSpace [biospace.com]

- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gilead.com [gilead.com]

- 6. | BioWorld [bioworld.com]

PRX-07034 Hydrochloride: A Technical Guide on its Role in Enhancing Cognitive Flexibility

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRX-07034 hydrochloride is a potent and highly selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that has demonstrated significant potential as a cognitive enhancing agent. Preclinical studies have highlighted its ability to improve cognitive flexibility and working memory, core executive functions that are impaired in various neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive overview of the pharmacological profile of PRX-07034, its mechanism of action, and the experimental evidence supporting its effects on cognitive flexibility. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathway and experimental workflows are presented to offer a thorough understanding for research and drug development professionals.

Introduction

Cognitive flexibility, the mental ability to switch between thinking about two different concepts and to think about multiple concepts simultaneously, is a critical aspect of executive function. Deficits in cognitive flexibility are a hallmark of several central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1] The serotonin (B10506) 5-HT6 receptor has emerged as a promising therapeutic target for improving cognitive function.[2][3] These receptors are almost exclusively expressed in the CNS, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex.[1] Antagonism of the 5-HT6 receptor is believed to enhance cognitive processes by modulating the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.[1]

This compound was developed as a selective 5-HT6 receptor antagonist with the potential to treat cognitive impairment.[4] Though its clinical development was halted due to the collapse of Epix Pharmaceuticals, the preclinical data remains a valuable resource for understanding the role of 5-HT6 receptor antagonism in cognitive enhancement.[2]

Pharmacological Profile of PRX-07034

PRX-07034 is characterized by its high affinity and selectivity for the 5-HT6 receptor. In vitro studies have quantified its binding affinity and functional antagonism, demonstrating its potent activity at its primary target.

Binding Affinity and Selectivity

Quantitative analysis of PRX-07034's binding affinity (Ki) for the human 5-HT6 receptor and a panel of other receptors demonstrates its high selectivity. The compound shows significantly lower affinity for other serotonin receptor subtypes and other G-protein coupled receptors (GPCRs), ion channels, and transporters.

| Receptor/Transporter | Binding Affinity (Ki) [nM] |

| 5-HT6 | 4-8 [5][6][7] |

| Dopamine D3 | 71[5][6][7] |

| 5-HT1B | 260[5][6][7] |

| 5-HT1A | 420[7] |

| Opioid μ | 0.45 μM[7] |

| Histamine H2 | 0.64 μM[7] |

| 5-HT1D | 2.8 μM[7] |

| Over 68 other GPCRs, ion channels, and transporters | >100-fold selectivity for 5-HT6[5][6] |

| Table 1: Binding Affinity of PRX-07034 for Various Receptors and Transporters. |

Functional Activity

Functional assays confirm that PRX-07034 acts as a potent antagonist at the 5-HT6 receptor. It effectively inhibits the signaling cascade initiated by serotonin binding without demonstrating any intrinsic agonist activity.

| Assay | Parameter | Value |

| cAMP Production (HEK-293 cells) | IC50 (Antagonist Activity) | 19 nM [5][6][7] |

| Agonist Activity | Not observed up to 10 μM[5][6][7] | |

| Dopamine D3 Functional Assay | IC50 (Antagonist Activity) | 4.8 μM[6] |

| Opioid μ Functional Assay | EC50 (Agonist Activity) | 19 μM[6] |

| Table 2: Functional Activity of PRX-07034. |

Mechanism of Action and Signaling Pathway

PRX-07034 exerts its pro-cognitive effects by blocking the constitutive activity of the 5-HT6 receptor, which is a Gs-coupled GPCR. Antagonism of this receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream signaling pathways. This modulation is thought to enhance the release of other neurotransmitters, such as acetylcholine and glutamate, which are pivotal for synaptic plasticity and cognitive function.[1]

Caption: Proposed signaling pathway of PRX-07034 action.

Preclinical Evidence for Enhanced Cognitive Flexibility

The effects of PRX-07034 on cognitive flexibility and working memory have been investigated in rodent models. The following sections detail the experimental protocols and summarize the key findings.

Delayed Spontaneous Alternation Task

This task assesses spatial working memory in rodents.

-

Subjects: Male Long-Evans rats.

-

Apparatus: A T-maze.

-

Procedure:

-

Forced Trial: Each rat is placed in the start arm and forced to enter one of the goal arms (left or right, pseudo-randomly assigned). The arm is then blocked.

-

Delay: A delay period is imposed.

-

Choice Trial: The block is removed, and the rat is returned to the start arm. The rat is now free to choose either goal arm. A correct alternation is recorded if the rat enters the previously unvisited arm.

-

-

Drug Administration: PRX-07034 (0.1, 1, or 3 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before testing.[5]

PRX-07034 demonstrated a dose-dependent improvement in working memory performance.

| Treatment Group | Dose (mg/kg, i.p.) | % Correct Alternation |

| Vehicle | - | Baseline |

| PRX-07034 | 0.1 | No significant effect[5] |

| PRX-07034 | 1 | Significantly enhanced [5] |

| PRX-07034 | 3 | Significantly enhanced [5] |

| Table 3: Effect of PRX-07034 on Delayed Spontaneous Alternation. |

Place-Response Switch Task

This task is designed to assess cognitive flexibility by requiring the animal to switch between two different learning strategies.

-

Subjects: Male Long-Evans rats.

-

Apparatus: A cross-maze with four arms.

-

Procedure:

-

Acquisition Phase (Place or Response Strategy):

-

Place Strategy: The reward is always located in the same spatial location (e.g., the east arm), regardless of the starting arm.

-

Response Strategy: The reward is always found by making the same body turn (e.g., a right turn), regardless of the starting arm.

-

Rats are trained to one strategy until they reach a criterion of a certain number of correct choices.

-

-

Switch Phase: The reward contingency is switched to the other strategy (e.g., from place to response). The number of trials required to reach the criterion in the new strategy is measured as an indicator of cognitive flexibility.

-

-

Drug Administration: PRX-07034 (0.1, 1, or 3 mg/kg, i.p.) or vehicle was administered 30 minutes prior to either the acquisition or the switch phase.[5]

PRX-07034 did not affect the initial learning of either strategy but significantly enhanced the ability to switch between strategies.[5] This effect was accompanied by a reduction in both perseverative errors (continuing to use the old, incorrect strategy) and regressive errors (reverting to the old strategy after initially correct choices with the new strategy).[6]

| Treatment Group (During Switch Phase) | Dose (mg/kg, i.p.) | Trials to Criterion (Switch Phase) | Perseverative Errors | Regressive Errors |

| Vehicle | - | Baseline | Baseline | Baseline |

| PRX-07034 | 0.1 | No significant effect[6] | No significant effect[6] | No significant effect[6] |

| PRX-07034 | 1 | Significantly reduced [5][6] | Significantly reduced [6] | Significantly reduced [6] |

| PRX-07034 | 3 | Significantly reduced [5][6] | Significantly reduced [6] | Significantly reduced [6] |

| Table 4: Effect of PRX-07034 on the Place-Response Switch Task. |

digraph "Place_Response_Switch_Task_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];// Nodes"Start" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Acquisition_Phase" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Acquisition Phase\n(Place or Response Strategy)"]; "Criterion_Met_Acquisition" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Criterion Met?"]; "Switch_Phase" [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Switch Phase\n(Alternative Strategy)"]; "Drug_Administration" [shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="PRX-07034 or Vehicle\n(30 min prior)"]; "Criterion_Met_Switch" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Criterion Met?"]; "End" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges"Start" -> "Acquisition_Phase"; "Acquisition_Phase" -> "Criterion_Met_Acquisition"; "Criterion_Met_Acquisition" -> "Switch_Phase" [label=" Yes"]; "Criterion_Met_Acquisition" -> "Acquisition_Phase" [label=" No"]; "Switch_Phase" -> "Criterion_Met_Switch"; "Criterion_Met_Switch" -> "End" [label=" Yes"]; "Criterion_Met_Switch" -> "Switch_Phase" [label=" No"]; "Drug_Administration" -> "Switch_Phase" [style=dashed, color="#34A853"]; }

Caption: Experimental workflow for the place-response switch task.

Clinical Development Status

PRX-07034 was advanced into Phase I clinical trials by Epix Pharmaceuticals for the potential treatment of obesity and cognitive impairment.[5][8] However, the clinical development of PRX-07034 was discontinued (B1498344) following the dissolution of the company.[2] To date, no clinical trial data for PRX-07034 has been published in the peer-reviewed literature.

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist that has demonstrated robust pro-cognitive effects in preclinical models. Its ability to enhance both working memory and cognitive flexibility underscores the therapeutic potential of targeting the 5-HT6 receptor for disorders characterized by executive function deficits. While the clinical development of PRX-07034 was not completed, the detailed preclinical data provides a strong foundation for the continued exploration of 5-HT6 receptor antagonists as a viable strategy for cognitive enhancement. The experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working in the field of CNS therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. PRX-07034 - Wikipedia [en.wikipedia.org]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Acute psilocybin enhances cognitive flexibility in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EPIX Pharmaceuticals Initiates Phase 1 Multiple Ascending Dose Clinical Trial Of PRX-07034 In Obesity - BioSpace [biospace.com]

- 6. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EPIX Pharmaceuticals Announces Findings From Obesity And Cognitive Impairment Studies At Society For Neuroscience Meeting - BioSpace [biospace.com]

Investigating PRX-07034 Hydrochloride for Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX-07034 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, which has been investigated for its potential therapeutic benefits in cognitive disorders, including Alzheimer's disease.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions implicated in learning and memory.[2] Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, suggesting a potential mechanism for enhancing cognitive function. This technical guide provides a comprehensive overview of the preclinical data available for PRX-07034, focusing on its pharmacological profile, and the experimental methodologies used in its evaluation.

Core Data Presentation

Pharmacological Profile of PRX-07034

PRX-07034 exhibits high affinity and selectivity for the 5-HT6 receptor. The following tables summarize its binding affinities (Ki) and functional activity (IC50/EC50) at various receptors, as well as its pharmacokinetic properties in preclinical models.

Table 1: Receptor Binding Affinity (Ki) of PRX-07034 [3]

| Receptor | Ki (nM) |

| 5-HT6 | 4 - 8 |

| Dopamine D3 | 71 |

| 5-HT1B | 260 |

| 5-HT1A | 420 |

| Opioid μ | 450 |

| Histamine H2 | 640 |

| 5-HT1D | 2800 |

Table 2: Functional Activity (IC50/EC50) of PRX-07034 [3][4]

| Receptor/Assay | Activity | Value (nM) |

| 5-HT6 (cAMP) | Antagonist (IC50) | 19 |

| Dopamine D3 | Antagonist (IC50) | 4800 |

| Opioid μ | Agonist (EC50) | 19000 |

| 5-HT2A | Antagonist (IC50) | 2500 |

| 5-HT2B | Antagonist (IC50) | 2500 |

| 5-HT2C | Antagonist (IC50) | 3700 |

Table 3: In Vivo Efficacy of PRX-07034 in Cognitive Tasks in Rats [2][4]

| Task | Dose (mg/kg, i.p.) | Outcome |

| Delayed Spontaneous Alternation | 0.1 | No significant effect |

| 1 | Significantly enhanced alternation | |

| 3 | Significantly enhanced alternation | |

| Place-Response Switch Task | 1 | Enhanced switching |

| 3 | Enhanced switching |

Table 4: Pharmacokinetic Parameters of PRX-07034 in Rats [3]

| Parameter | Value |

| Dose | 3 mg/kg |

| Brain Concentration (30 min post-injection) | 55 ± 15.7 ng/g tissue |

| Serum Concentration (30 min post-injection) | 549.0 ± 68.3 ng/mL |

| Brain/Serum Ratio | 0.1:1 |

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Antagonist Signaling Pathway

Antagonism of the 5-HT6 receptor by compounds like PRX-07034 is hypothesized to enhance cognitive function through the modulation of downstream signaling cascades. The binding of an antagonist prevents the activation of the Gs alpha subunit, leading to a decrease in adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels. This, in turn, can influence the activity of protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein), which are crucial for synaptic plasticity and memory formation. Furthermore, 5-HT6 receptor signaling has been shown to intersect with other pathways, including the mTOR pathway, which is also involved in learning and memory.

Experimental Workflow for Preclinical Cognitive Testing

The preclinical evaluation of PRX-07034 for its effects on cognition typically involves a series of standardized behavioral assays in rodents. The following diagram illustrates a general workflow.

Experimental Protocols

Delayed Spontaneous Alternation Task

This task assesses spatial working memory in rodents.

-

Apparatus: A T-maze or Y-maze with three identical arms.

-

Procedure:

-

Rats are habituated to the maze for several days.

-

On the test day, the rat is placed at the start of one arm and allowed to freely choose one of the other two arms.

-

After the rat enters an arm, it is confined there for a predetermined delay period (e.g., 30 seconds).

-

The rat is then returned to the starting arm and allowed to choose an arm again.

-

A correct alternation is recorded if the rat chooses the arm not previously visited.

-

PRX-07034 or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test session.[4]

-

-

Data Analysis: The percentage of correct alternations is calculated for each animal.

Place-Response Switch Task

This task measures cognitive flexibility, the ability to shift between different behavioral strategies.

-

Apparatus: A cross-maze or a modified T-maze.

-

Procedure:

-

Phase 1 (Place Learning): Rats are trained to find a food reward in a specific location (e.g., the west arm), regardless of their starting position. Training continues until a set criterion is met (e.g., 8 out of 10 correct trials).

-

Phase 2 (Response Switching): The rule is changed, and rats are now required to perform a specific turn (e.g., always turn right) to receive the reward, irrespective of the location.

-

PRX-07034 or vehicle is administered i.p. 30 minutes prior to the switch phase.[4]

-

-

Data Analysis: The number of trials required to reach the criterion in the switch phase is the primary measure of cognitive flexibility.

Conclusion

The available preclinical data indicate that this compound is a potent and selective 5-HT6 receptor antagonist with pro-cognitive effects in rodent models of working memory and cognitive flexibility. Its pharmacological profile suggests a mechanism of action that could be relevant to the cognitive deficits observed in Alzheimer's disease. However, a critical gap in the current body of research is the lack of efficacy data for PRX-07034 in established animal models of Alzheimer's disease that exhibit amyloid-beta or tau pathology. Future investigations should focus on evaluating the therapeutic potential of PRX-07034 in these more disease-relevant models to provide a stronger rationale for its clinical development for Alzheimer's disease.

References

- 1. PRX-07034 - Wikipedia [en.wikipedia.org]

- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

PRX-07034 Hydrochloride: A 5-HT6 Receptor Antagonist for Schizophrenia Animal Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on PRX-07034 hydrochloride, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, in animal models relevant to schizophrenia. The focus is on the quantitative data from key behavioral and neurochemical studies, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of PRX-07034 in rodent models.

Table 1: Receptor Binding Affinity and Functional Activity of PRX-07034

| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Species | Reference |

| 5-HT6 | 4 - 8 | 19 (Antagonist) | Not Specified | [1][2] |

| Dopamine D3 | 71 | Not Reported | Not Specified | [1][2] |

| 5-HT1B | 260 | Not Reported | Not Specified | [1][2] |

| Other GPCRs, Ion Channels, and Transporters (68 total) | >1000 (for most) | Not Reported | Not Specified | [1][2] |

Table 2: Effects of PRX-07034 on Cognitive Function in Rats

| Animal Model | Behavioral Test | Doses (mg/kg, i.p.) | Key Findings | Statistical Significance | Reference |

| Healthy Rats | Delayed Spontaneous Alternation | 0.1, 1, 3 | - 1 and 3 mg/kg significantly enhanced delayed spontaneous alternation. - 0.1 mg/kg had no significant effect. | F(3, 20)=11.72, P<0.01 | [2] |

| Healthy Rats | Place-Response Switch Task (Acquisition) | 1, 3 | No significant effect on initial learning of either a place or response discrimination. | Not Reported as significant | [1] |

| Healthy Rats | Place-Response Switch Task (Switch Phase) | 1, 3 | - 1 and 3 mg/kg enhanced switching between a place and response strategy. - Reduced the number of trials to criterion in the switch phase. | F(5, 38)=25.68, P<0.01 | [2] |

Table 3: Effects of PRX-07034 in Combination with Prazosin (B1663645) on Dizocilpine-Induced Schizophrenia-like Behaviors in Rats

| Animal Model | Behavioral Test | Treatment | Key Findings | Reference |

| Dizocilpine-induced | Stereotypy Assay | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Alleviated dizocilpine-induced stereotypy. | [3] |

| Dizocilpine-induced | Open Field Test | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Alleviated dizocilpine-induced hyperlocomotor activity. | [3] |

| Dizocilpine-induced | Object Recognition Task | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Enhanced memory in the object recognition task. | [3] |

| Dizocilpine-induced | Prepulse Inhibition | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Reversed sensory-gating deficits induced by dizocilpine (B47880). | [3] |

| Dizocilpine-induced | Neurochemical Analysis (Medial Prefrontal Cortex) | PRX-07034 (0.1, 0.3, 1.0 mg/kg) + Prazosin (0.3 mg/kg) | Reduced the dizocilpine-mediated increase of 5-HT. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional activity of PRX-07034 at the 5-HT6 receptor and other receptors.

-

Methodology:

-

Binding Affinity: The binding affinity of PRX-07034 to the 5-HT6 receptor, other 5-HT receptors, and a panel of other G-protein coupled receptors, ion channels, and transporters was evaluated using standard radioligand binding assays.[1][2]

-

Functional Activity: Cyclic AMP (cAMP) production was measured in transfected HEK-293 cells expressing the 5-HT6 receptor.[1][2] To determine antagonist activity, cells were stimulated with a known 5-HT6 agonist in the presence of varying concentrations of PRX-07034, and the inhibition of cAMP production was measured.[1][2] To assess for agonist activity, cells were treated with PRX-07034 alone, and cAMP levels were measured.[1][2]

-

2. Delayed Spontaneous Alternation Task

-

Objective: To assess working memory in rats.

-

Apparatus: A T-maze or Y-maze.

-

Procedure:

-

Rats were placed in the testing room for a 5-minute acclimation period.[2]

-

Each rat was allowed to freely choose an arm of the maze.[2]

-

Immediately after the choice, a block was placed in the chosen arm for a 30-second delay period.[2]

-

After the delay, the block was removed, and the rat was allowed to enter another arm.[2]

-

An arm entry was recorded when all four paws entered the arm.[2]

-

The sequence of arm entries was recorded to calculate the percentage of spontaneous alternations (i.e., entering a different arm than the previous choice).[2]

-

Rats received intraperitoneal (i.p.) injections of vehicle or PRX-07034 (0.1, 1, or 3 mg/kg) 30 minutes before testing.[2]

-

3. Place-Response Switch Task

-

Objective: To evaluate cognitive flexibility and strategy switching in rats.

-

Apparatus: A cross-maze or similar apparatus allowing for both place and response-based discrimination.

-

Procedure:

-

Acquisition Phase: Rats were trained on either a place discrimination (e.g., always find a reward in the same location regardless of starting position) or a response discrimination (e.g., always make a right turn to find a reward).[2]

-

Switch Phase: Once the initial strategy was learned to a criterion, the reward contingency was switched, requiring the rat to adopt the alternative strategy (e.g., from a place to a response strategy).[2]

-

The number of trials to reach the criterion in both the acquisition and switch phases was recorded.[2]

-

PRX-07034 (1 or 3 mg/kg, i.p.) was administered 30 minutes prior to either the acquisition or the switch phase in different groups of rats.[2]

-

4. Dizocilpine-Induced Schizophrenia-like Behaviors

-

Objective: To model positive, negative, and cognitive symptoms of schizophrenia using the NMDA receptor antagonist dizocilpine (MK-801).

-

Animal Model: Rats were administered dizocilpine to induce behaviors such as hyperlocomotion, stereotypy, and deficits in cognitive tasks.[3]

-

Behavioral Assays:

-

Stereotypy Assay: The frequency and intensity of stereotypic behaviors (e.g., repetitive head weaving, sniffing) were scored.[3]

-

Open Field Test: Locomotor activity was measured by tracking the distance traveled and time spent in different zones of an open field arena.[3]

-

Object Recognition Task: This test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[3]

-

Prepulse Inhibition (PPI): This test measures sensorimotor gating, a process that is deficient in schizophrenia patients. A weaker prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus.[3]

-

-

Treatment: PRX-07034 (0.1, 0.3, and 1.0 mg/kg, i.p.) was administered in combination with a low dose of prazosin (0.3 mg/kg, i.p.) prior to the administration of dizocilpine and subsequent behavioral testing.[3]

Mandatory Visualization

The following diagrams visualize key concepts related to PRX-07034's mechanism and evaluation.

Caption: Proposed signaling pathway of 5-HT6 receptor antagonism by PRX-07034.

Caption: Experimental workflow for evaluating PRX-07034 in animal models.

Caption: Logical relationship of PRX-07034's effects to its therapeutic potential.

References

- 1. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low-dose prazosin in combination with 5-HT6 antagonist PRX-07034 has antipsychotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

PRX-07034 hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to PRX-07034 hydrochloride, a potent and selective 5-HT6 receptor antagonist. It covers the compound's chemical properties, mechanism of action, and key experimental data, presented for ease of use by professionals in the field of drug discovery and neuroscience.

Core Chemical and Pharmacological Properties

This compound is a well-characterized compound with high affinity and selectivity for the serotonin (B10506) 6 (5-HT6) receptor. Its chemical and pharmacological properties are summarized in the tables below.

| Chemical Properties | Data |

| CAS Number | 903580-39-2 |

| Molecular Formula | C21H29Cl2N3O4S |

| Molecular Weight | 490.44 g/mol [1] |

| IUPAC Name | N-(1-(5-Chloro-2,3-dimethoxyphenyl)ethyl)-2-(methylsulfonyl)-5-(piperazin-1-yl)aniline hydrochloride[2][3][4] |

| Appearance | White to off-white solid[5] |

| Purity | ≥98% (HPLC)[2] |

| Solubility | Soluble in DMSO and water (with gentle warming)[2] |

| Pharmacological Profile | Data |

| Target | 5-HT6 Receptor[1] |

| Mechanism of Action | Antagonist[1] |

| Kᵢ (5-HT6 Receptor) | 4-8 nM[1][5] |

| IC₅₀ (cAMP Assay) | 19 nM[1][5] |

| Selectivity | >100-fold selective for 5-HT6 over 68 other GPCRs, ion channels, and transporters (exceptions noted for D₃ and 5-HT₁B receptors)[1][5] |

Mechanism of Action and Signaling Pathway

PRX-07034 acts as a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of serotonin, PRX-07034 inhibits this signaling cascade, preventing the downstream effects associated with 5-HT6 receptor activation. This mechanism is believed to underlie the pro-cognitive effects observed in preclinical models.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

PRX-07034 Hydrochloride: An In-depth Technical Guide on its Off-Target Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Off-Target Binding Profile

PRX-07034 demonstrates high selectivity for the 5-HT6 receptor. However, measurable binding affinity has been observed at several other G-protein coupled receptors (GPCRs). The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of PRX-07034 at its primary target and key off-targets.

Table 1: Binding Affinity (Ki) of PRX-07034 at 5-HT6 and Off-Target Receptors

| Receptor | Ki (nM) | Fold Selectivity vs. 5-HT6 |

| 5-HT6 | 4 - 8 | - |

| Dopamine (B1211576) D3 | 71 | 9 - 18 |

| 5-HT1B | 260 | 33 - 65 |

| 5-HT1A | 420 | 53 - 105 |

| Opioid μ | 450 | 56 - 113 |

| Histamine H2 | 640 | 80 - 160 |

| 5-HT1D | 2800 | 350 - 700 |

Data compiled from multiple sources.[2][5][6]

Table 2: Functional Activity (IC50/EC50) of PRX-07034 at 5-HT6 and Off-Target Receptors

| Receptor | Assay Type | Functional Effect | Potency (nM) |

| 5-HT6 | cAMP Functional Assay | Antagonist | 19 (IC50) |

| 5-HT2A | Functional Assay | Antagonist | 2500 (IC50) |

| 5-HT2B | Functional Assay | Antagonist | 2500 (IC50) |

| 5-HT2C | Functional Assay | Antagonist | 3700 (IC50) |

| Dopamine D3 | Functional Assay | Antagonist | 4800 (IC50) |

| Opioid μ | Functional Assay | Agonist | 19000 (EC50) |

Data compiled from multiple sources.[2][5]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the binding and functional profile of PRX-07034.

Radioligand Competitive Binding Assay for Ki Determination

This assay determines the affinity of a test compound (PRX-07034) for a target receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials:

-

Receptor Source: Cell membranes from HEK-293 cells recombinantly expressing the target human receptor (e.g., 5-HT6, Dopamine D3, etc.).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-LSD for 5-HT6).

-

Test Compound: PRX-07034 hydrochloride dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well plates.

b. Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A serial dilution of PRX-07034.

-

Radioligand at a fixed concentration (typically at or near its Kd).

-

Receptor membrane preparation.

-

For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added instead of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of PRX-07034.

-

Plot the percentage of specific binding against the log concentration of PRX-07034 to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Antagonist Activity

This assay measures the ability of PRX-07034 to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by an agonist, which is a hallmark of Gs-coupled receptors like 5-HT6.

a. Materials:

-

Cell Line: A cell line (e.g., HEK-293) stably expressing the human 5-HT6 receptor.

-

Agonist: A known agonist for the 5-HT6 receptor (e.g., serotonin).

-

Test Compound: this compound.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

b. Procedure:

-

Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency. Seed the cells into 96- or 384-well plates and allow them to attach overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing a serial dilution of PRX-07034 and a PDE inhibitor. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT6 receptor agonist (typically the EC80 concentration to ensure a robust signal) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

c. Data Analysis:

-

Generate a standard curve to convert the raw assay signal to cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of PRX-07034.

-

Determine the IC50 value, which is the concentration of PRX-07034 that causes a 50% inhibition of the agonist-induced cAMP production, using non-linear regression.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the primary target (5-HT6) and the most significant off-targets of PRX-07034.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. PRX-07034 acts as an antagonist, blocking this activation.

Dopamine D3 Receptor Signaling Pathway

The Dopamine D3 receptor is coupled to the Gi/o alpha subunit. Its activation typically leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.

5-HT1A and 5-HT1B Receptor Signaling Pathways

Both 5-HT1A and 5-HT1B receptors are also coupled to Gi/o proteins. Similar to the D3 receptor, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.